molecular formula C20H29N3O3 B2440332 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylcyclohexyl)urea CAS No. 1052603-66-3

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylcyclohexyl)urea

Cat. No.: B2440332
CAS No.: 1052603-66-3
M. Wt: 359.47
InChI Key: DQXHAIBEUONXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylcyclohexyl)urea is a synthetic small molecule featuring a 5-oxopyrrolidine core substituted with a urea linker. This compound belongs to a class of N-substituted-5-oxopyrrolidine derivatives that are recognized as promising scaffolds in medicinal chemistry for the development of novel antimicrobial and anticancer agents . Compounds with this core structure have demonstrated structure-dependent antimicrobial activity against a range of multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis . Some analogues have shown promising activity against vancomycin-intermediate S. aureus strains and methicillin-resistant S. aureus (MRSA), with certain derivatives being more potent than the antibiotic clindamycin . Furthermore, research on similar 5-oxopyrrolidine-3-carboxylic acid derivatives has revealed potent activity against drug-resistant fungal pathogens such as Candida auris and azole-resistant Aspergillus fumigatus , whose infections are often associated with high mortality rates . The mechanism of action for this class of compounds is an area of active investigation, but their structural features allow them to engage in critical interactions with biological targets. Beyond antimicrobial applications, incorporating specific pharmacophores, such as a benzimidazole moiety, into the 5-oxopyrrolidine scaffold has been shown to significantly enhance anticancer activity in human cancer cell culture models, indicating its potential for dual therapeutic applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-3-26-17-10-8-16(9-11-17)23-13-15(12-19(23)24)21-20(25)22-18-7-5-4-6-14(18)2/h8-11,14-15,18H,3-7,12-13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXHAIBEUONXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3CCCCC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylcyclohexyl)urea typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the ethoxy group is introduced to the phenyl ring.

    Attachment of the Methylcyclohexyl Urea Moiety: This is usually done through a urea formation reaction, where an isocyanate reacts with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of flow chemistry techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylcyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenyl group can yield phenolic compounds, while reduction of the pyrrolidinone ring can produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylcyclohexyl)urea has garnered attention for its potential pharmacological properties:

  • Enzyme Inhibition : Research indicates that derivatives of this compound may act as enzyme inhibitors, particularly in pathways related to cancer and inflammation. The presence of the pyrrolidinone moiety is significant for binding affinity to target enzymes.
  • Receptor Modulation : The compound's structure suggests it may interact with various receptors, modulating their activity which could lead to therapeutic effects in diseases such as cancer and diabetes.

Antitumor Activity

Studies have demonstrated that similar urea derivatives exhibit significant antitumor activity. For instance:

Cancer Type GI50 (µM)
Non-small lung cancer1.7
Prostate cancer15.9
Ovarian cancer25.9

These findings indicate that compounds with structural similarities may also possess potent antitumor effects, warranting further investigation into their mechanisms of action.

Antimicrobial Properties

The compound has shown promise in antimicrobial assays, suggesting potential applications in treating bacterial infections:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.03–0.06
Streptococcus pyogenes0.06–0.12
Haemophilus influenzae0.25–1

These results highlight the compound's broad-spectrum antibacterial properties, making it a candidate for further development in clinical settings.

Material Science

Due to its unique chemical properties, 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylcyclohexyl)urea can be utilized in the development of new materials:

  • Polymers and Coatings : The compound may serve as a precursor for synthesizing polymers with specific mechanical and thermal properties.
  • Nanotechnology : Its ability to form complex structures could be leveraged in nanomaterials research, particularly in drug delivery systems.

Synthesis Methodology

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrrolidinone Ring : Achieved through cyclization of appropriate precursors under controlled conditions.
  • Electrophilic Aromatic Substitution : Introduction of the ethoxy group onto the phenyl ring.
  • Urea Formation Reaction : Involves the reaction of an isocyanate with an amine to attach the methylcyclohexyl moiety.

Each step requires careful optimization to maximize yield and purity.

Case Studies and Research Findings

Recent studies have focused on the biological relevance of similar compounds:

  • Antitumor Efficacy : Research indicated selective cytotoxicity against various cancer cell lines based on structural modifications.
  • Antimicrobial Activity : Investigations into thiazole-containing urea derivatives have shown promising antibacterial activity, supporting the notion that modifications can enhance therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylcyclohexyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Ethoxyphenyl)-3-(2-methylcyclohexyl)urea: Lacks the pyrrolidinone ring, which may affect its biological activity.

    1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylcyclohexyl)urea: Similar structure but with a methoxy group instead of an ethoxy group, which could influence its reactivity and interactions.

    1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-cyclohexylurea: Lacks the methyl group on the cyclohexyl ring, potentially altering its properties.

Uniqueness

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylcyclohexyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylcyclohexyl)urea is a synthetic compound with potential therapeutic applications. Its unique structural features, including a pyrrolidinone ring and an ethoxyphenyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C22H27N3O4
  • Molecular Weight : 397.46748 g/mol
  • CAS Number : 894008-97-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The compound's structure allows it to modulate the activity of these targets, leading to significant biological effects.

Biological Activity

  • Antiinflammatory Effects : Research indicates that derivatives of similar structural compounds can inhibit pathways associated with neuroinflammation, making them potential candidates for treating neurodegenerative diseases like Alzheimer's disease (AD) . The modulation of soluble epoxide hydrolase (sEH) and p38β kinase has been noted in related compounds, which may also apply to this urea derivative .
  • Neuroprotective Properties : Compounds with similar structures have shown promise in protecting neuronal cells from amyloid toxicity and promoting neurite outgrowth . This suggests that 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylcyclohexyl)urea may possess neuroprotective properties, potentially benefiting conditions characterized by neuroinflammation.
  • Potential as a Therapeutic Agent : The unique combination of functional groups in this compound positions it as a candidate for developing multitarget therapeutics aimed at various inflammatory and neurodegenerative conditions .

Case Studies and Research Findings

Research has been conducted on related compounds that share structural similarities with 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylcyclohexyl)urea. Below are summarized findings from relevant studies:

StudyCompound StudiedKey Findings
TPPU (1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea)Inhibits sEH and p38β kinase; shows neuroprotection against amyloid oligomers; mitigates mitochondrial dysfunction.
FPRL-1 receptor modulatorsDemonstrated anti-inflammatory effects through modulation of leukocyte trafficking; potential in treating excessive inflammatory responses.

Q & A

Q. Key Considerations :

  • Moisture-sensitive steps require inert gas (N₂/Ar) protection.
  • Substituent steric effects (e.g., 2-methylcyclohexyl) may necessitate extended reaction times.

Advanced: How can X-ray crystallography using SHELX resolve conformational ambiguities in the pyrrolidin-5-one ring and urea moiety?

Answer:
SHELX software (e.g., SHELXL) refines crystallographic data to model non-planar conformations:

  • Pyrrolidinone Ring Puckering : Use Cremer-Pople parameters (e.g., amplitude q₂ and phase angle φ₂) to quantify deviations from planarity . For example, a q₂ > 0.5 Å indicates significant puckering.
  • Urea Geometry : Validate hydrogen-bonding patterns (N–H···O) via SHELXL's restraints (DFIX, DANG) to ensure accurate bond lengths and angles .
  • Disorder Handling : The 2-methylcyclohexyl group may exhibit positional disorder; refine using PART and SUMP instructions in SHELX .

Example Refinement Metrics ():

ParameterIdeal Range
R1 (I > 2σ(I))< 0.05
wR2 (all data)< 0.10
C–C bond length σ±0.002 Å

Basic: Which spectroscopic techniques are most effective for characterizing the urea linkage and substituent effects?

Answer:

  • ¹H/¹³C NMR :
    • The urea NH protons appear as broad singlets near δ 6.5–7.5 ppm (DMSO-d₆).
    • The 4-ethoxyphenyl group shows distinct aromatic signals (δ 6.8–7.2 ppm) and an ethoxy triplet (δ 1.3–1.5 ppm) .
  • IR Spectroscopy : Urea C=O stretches appear at 1640–1680 cm⁻¹; pyrrolidinone C=O at 1700–1750 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with < 5 ppm error.

Example NMR Data for Analogs ():

Substituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Ethoxyphenyl7.12 (d, J=8.5 Hz)158.9 (C–O)
Urea NH6.85 (s, br)156.2 (C=O)

Advanced: How do computational methods (DFT, MD) complement experimental data in analyzing the 2-methylcyclohexyl group’s conformational flexibility?

Answer:

  • Density Functional Theory (DFT) : Optimize ground-state geometries at the B3LYP/6-31G(d) level to predict puckering modes and steric interactions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) at 298 K for 50 ns to assess rotational barriers of the cyclohexyl group.
  • Overlap with Crystallography : Compare computed Cremer-Pople parameters with X-ray data to validate models .

Q. Key Findings from Analogous Studies :

  • Substituents like 2-methylcyclohexyl increase torsional barriers by 2–4 kcal/mol, reducing ring flexibility .

Basic: What are common synthetic byproducts, and how can chromatographic methods resolve them?

Answer:

  • Byproducts :
    • Unreacted isocyanate (detected via TLC, Rf ~0.8 in ethyl acetate).
    • Hydrolyzed urea derivatives (e.g., amines from acidic conditions).
  • Resolution : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Example HPLC Conditions ():

ColumnGradientFlow RateRuntime
C18 (5 µm)30% → 90% MeCN1 mL/min25 min

Advanced: How can thermal analysis (DSC/TGA) and polymorph screening inform solid-state stability?

Answer:

  • DSC : Identify melting points (expected 180–220°C for urea derivatives) and detect polymorphic transitions .
  • TGA : Decomposition onset >250°C indicates thermal stability.
  • Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetone) and analyze via PXRD .

Example Thermal Data ():

Compoundmp (°C)Decomposition (°C)
Azetidine-2-one analogs160–198240–280

Advanced: How can molecular docking leverage crystallographic data to predict target binding modes?

Answer:

  • PDB Preparation : Use the refined X-ray structure (e.g., from SHELX) to generate a receptor grid in AutoDock.
  • Docking Validation : Compare docking poses with co-crystallized ligands; RMSD < 2.0 Å indicates reliability.
  • Pharmacophore Analysis : Map hydrogen-bond acceptors (urea C=O) and hydrophobic regions (2-methylcyclohexyl) .

Q. Example Validation Metrics :

SoftwareRMSD (Å)Binding Energy (kcal/mol)
AutoDock Vina1.2-9.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.